4-(8-methoxy-2-oxo-2H-chromen-3-yl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one
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Overview
Description
4-(8-methoxy-2-oxo-2H-chromen-3-yl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one is a complex organic compound belonging to the class of chromenes. Chromenes are oxygen-containing heterocycles that are significant in medicinal chemistry due to their diverse biological activities .
Preparation Methods
The synthesis of 4-(8-methoxy-2-oxo-2H-chromen-3-yl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one involves multiple steps, typically starting with the preparation of the chromene core. The chromene core can be synthesized through cyclization reactions involving benzopyran ring formation . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium ethoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(8-methoxy-2-oxo-2H-chromen-3-yl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Due to its chromene core, it may exhibit pharmacological activities, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, affecting processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar compounds include other chromene derivatives such as:
- 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid
- 2-[[2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-3-yl)acetyl]amino]-2-phenylacetic acid .
Compared to these compounds, 4-(8-methoxy-2-oxo-2H-chromen-3-yl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties .
Properties
Molecular Formula |
C29H22O8 |
---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
4-(8-methoxy-2-oxochromen-3-yl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methylchromen-2-one |
InChI |
InChI=1S/C29H22O8/c1-16-24(35-15-23(30)17-7-9-19(33-2)10-8-17)12-11-20-21(14-26(31)36-27(16)20)22-13-18-5-4-6-25(34-3)28(18)37-29(22)32/h4-14H,15H2,1-3H3 |
InChI Key |
QCZHGPCOHHQBTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C(=CC=C4)OC)OC3=O)OCC(=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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